![molecular formula C23H21FN2O3S B2942346 7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207021-72-4](/img/structure/B2942346.png)
7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a thieno[3,2-d]pyrimidine derivative that has shown promising results in preclinical studies as an inhibitor of certain enzymes and receptors.
Scientific Research Applications
Synthesis and Biological Activity
Larvicidal Activity : Thienopyrimidine derivatives have been synthesized and evaluated for their larvicidal activity against mosquito larvae. Compounds with specific substitutions have shown significant activity, indicating their potential as larvicidal agents (Gorle et al., 2016).
Antibacterial and Antifungal Activity : A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and demonstrated high antifungal activity against various Candida species, surpassing fluconazole in some cases. Additionally, these compounds exhibited better antibacterial activity than their 5,6,7,8-tetrahydrobenzo counterparts (Kahveci et al., 2020).
Antitumor Applications : Thienopyrimidine compounds have been identified as intermediates in the synthesis of small molecule inhibitors for antitumor drugs. Their synthesis involves acylation and nucleophilic substitution, showcasing their importance in developing antitumor therapies (Gan et al., 2021).
Anti-Inflammatory Agents : New thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, underlining their potential in treating various inflammatory conditions (Tolba et al., 2018).
Chemical Synthesis and Characterization
Fused Thiazolo[3,2-a] Pyrimidinones : The synthesis of novel fused thiazolo[3,2-a] pyrimidinones from thieno[3,2-d]pyrimidin-4(1H)-one derivatives highlights the chemical diversity achievable with thienopyrimidine scaffolds. These compounds have shown promising cytotoxic activity against cancer cell lines, illustrating their potential in cancer research (Abbas et al., 2015).
Antifolate Inhibitors : Thieno[2,3-d]pyrimidine antifolate inhibitors have been synthesized for selective folate receptor substrates, displaying potent growth inhibition of tumor cells expressing folate receptors. These findings suggest a unique mechanism of action distinct from other antifolates, offering new avenues for targeted cancer therapies (Deng et al., 2009).
properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-3-28-19-10-9-15(11-20(19)29-4-2)17-13-30-22-21(17)25-14-26(23(22)27)12-16-7-5-6-8-18(16)24/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBDOXCGDEGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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